4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine is a fluorinated amine compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine typically involves the fluorination of cyclohexanone derivatives. One common method is the selective electrophilic fluorination using reagents like Selectfluor. The reaction conditions often include a solvent such as acetonitrile and a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine: Similar in structure but with an additional fluorine atom, which can alter its chemical properties and reactivity.
4,4-Difluorocyclohexanone: A related compound that lacks the amine group, used in different chemical applications.
Uniqueness
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12F3N |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4,4-difluoro-1-(fluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H12F3N/c8-5-6(11)1-3-7(9,10)4-2-6/h1-5,11H2 |
InChI Key |
LJJGBIXESCNWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CF)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.